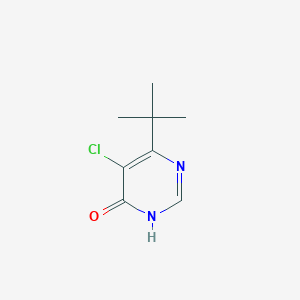

6-tert-Butyl-5-chloropyrimidin-4(1H)-one

Description

Properties

CAS No. |

69050-74-4 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

4-tert-butyl-5-chloro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12) |

InChI Key |

CGYOSKGYRQVDGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NC=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tert Butyl 5 Chloropyrimidin 4 1h One

De Novo Synthesis Approaches to Pyrimidinone Rings

The construction of the pyrimidinone ring system from acyclic precursors represents a fundamental and widely utilized strategy. These de novo syntheses offer the advantage of introducing desired substituents at various positions of the heterocyclic ring during the cyclization process itself.

Cyclocondensation Reactions Employing Substituted Carbonyl Compounds and Nitrogen Sources

A classical and highly effective method for the synthesis of pyrimidinone rings involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a nitrogen-containing nucleophile, most commonly urea (B33335) or its derivatives. The general principle relies on the formation of two new carbon-nitrogen bonds to close the six-membered ring.

In a typical approach, a β-ketoester is reacted with urea in the presence of an acid or base catalyst. The reaction proceeds through an initial condensation between the urea and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrimidinone product. The choice of the starting β-ketoester is crucial as it dictates the substitution pattern at positions 4 and 6 of the resulting pyrimidinone.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| β-Ketoester | Urea | Acid or Base Catalyst | Dihydropyrimidinone | nih.gov |

| Aldehyde, β-Ketoester, Urea | Acid Catalyst | One-pot | Dihydropyrimidinone | nih.gov |

Ring-Closing Reactions for Pyrimidinone Core Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool in synthetic organic chemistry for the formation of cyclic structures. acs.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, such as ethylene. acs.org While extensively used for carbocycles and other heterocycles, its application to the direct synthesis of the pyrimidinone core of 6-tert-Butyl-5-chloropyrimidin-4(1H)-one is less common but conceptually feasible.

The strategy would involve the synthesis of an acyclic precursor containing two alkenyl groups appropriately positioned to undergo RCM to form the desired dihydropyrimidinone ring. Subsequent oxidation would then lead to the aromatic pyrimidinone system. The success of this approach is contingent on the stability of the acyclic precursor and the efficiency of the RCM reaction for this specific substrate.

Multicomponent Reactions for Pyrimidinone Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The Biginelli reaction, a well-known MCR, provides a direct route to dihydropyrimidinones. nih.gov

This acid-catalyzed three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea. nih.gov The reaction mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate, which then reacts with the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product. nih.gov By carefully selecting the appropriate aldehyde and β-ketoester bearing the tert-butyl group, this method can be adapted for the synthesis of precursors to 6-tert-butylpyrimidin-4(1H)-one.

| Reaction Type | Reactants | Key Features | Product | Reference(s) |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Acid-catalyzed, three-component | Dihydropyrimidinone | nih.gov |

| Iridium-catalyzed MCR | Amidines, Alcohols | Regioselective, sustainable | Substituted Pyrimidines | youtube.comnih.gov |

Functionalization of Pre-formed Pyrimidine (B1678525)/Pyrimidinone Scaffolds

An alternative and often complementary strategy to de novo synthesis is the functionalization of a pre-existing pyrimidine or pyrimidinone ring. This approach is particularly useful when the desired substituents are difficult to introduce during the initial ring formation or when a common intermediate can be diversified into a library of analogs.

Direct Halogenation Strategies at the C-5 Position

The introduction of a chlorine atom at the C-5 position of a pyrimidinone ring can be achieved through direct halogenation. The C-5 position of the pyrimidinone ring is often susceptible to electrophilic attack due to the electron-donating nature of the adjacent nitrogen atoms and the carbonyl group.

A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). youtube.com The reaction is typically carried out in an appropriate solvent, and the reactivity can be influenced by the substituents already present on the pyrimidinone ring. For the synthesis of this compound, this would involve the treatment of 6-tert-butylpyrimidin-4(1H)-one with NCS. The reaction conditions, such as temperature and reaction time, would need to be optimized to achieve high selectivity and yield.

| Halogenating Agent | Substrate | Key Features | Product | Reference(s) |

| N-Chlorosuccinimide (NCS) | 4H-Pyrido[1,2-a]pyrimidin-4-ones | Regioselective, mild conditions | Halogenated products | nih.gov |

| N-Chlorosuccinimide (NCS) | Aromatic Compounds | Catalyzed by various acids | Chloroarenes | youtube.com |

Introduction of the tert-Butyl Group at C-6 via Alkylation or Cross-Coupling

The introduction of a bulky substituent like the tert-butyl group at the C-6 position of a pyrimidinone ring presents a synthetic challenge. Direct Friedel-Crafts type alkylation is often difficult on such electron-deficient heterocyclic systems.

A more viable approach involves the use of modern cross-coupling reactions. For instance, a pre-functionalized pyrimidinone bearing a leaving group (e.g., a halogen or a triflate) at the C-6 position can be coupled with a suitable tert-butyl organometallic reagent, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent, in the presence of a palladium or nickel catalyst.

Alternatively, methods involving the activation of C-H bonds are gaining prominence. While direct C-H tert-butylation of pyrimidinones (B12756618) is challenging, enzymatic methods have shown promise for the methylation of the 5-position of the pyrimidine ring, which proceeds via nucleophilic attack at the C-6 position. umich.edu This suggests that synthetic strategies mimicking this enzymatic activation could potentially be developed for the introduction of alkyl groups at C-6.

| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Product |

| N-Alkylation | Pyrimidin-2(1H)-ones, Alkylating Agents | Base | N- or O-alkylation selectivity depends on C-6 substituent | N/O-Alkyl Pyrimidinones |

| Cross-Coupling | Aryl Halide, Organometallic Reagent | Palladium or Nickel Catalyst | Forms C-C bonds | Biaryls |

| C-H Activation | Pyrimidine ring, Methyl Source | Enzyme (e.g., thymidylate synthase) | Site-selective methylation at C-5 via C-6 attack | 5-Methylpyrimidine |

Selective Oxidation/Reduction Pathways to the Pyrimidin-4(1H)-one Tautomer

The formation of the desired pyrimidin-4(1H)-one tautomer from a suitable pyrimidine precursor is a critical step that can theoretically be achieved through selective oxidation. A plausible synthetic precursor for this transformation would be 6-tert-butyl-5-chloropyrimidine. The introduction of an oxygen atom at the C4 position of the pyrimidine ring is the key transformation.

One potential, albeit challenging, method involves the direct oxidation of the C-H bond at the 4-position of 6-tert-butyl-5-chloropyrimidine. However, such direct oxidations on electron-deficient pyrimidine rings are often difficult to achieve with high selectivity and yield.

A more viable and commonly employed strategy in pyrimidine chemistry involves the introduction of a leaving group at the 4-position, which can then be displaced by a hydroxide (B78521) ion. For instance, if one were to start with 4,6-dichloro-5-tert-butylpyrimidine, selective hydrolysis at the 4-position would be required. The electronic environment of the pyrimidine ring, influenced by the tert-butyl and chloro substituents, would play a crucial role in directing this selectivity.

Alternatively, a more direct route to a pyrimidinone structure involves the cyclization of appropriate acyclic precursors. For instance, the condensation of a β-ketoester bearing a tert-butyl group with urea or a related amidine, followed by chlorination, presents a logical, though multi-step, pathway.

Given the challenges of direct oxidation, a hypothetical synthetic sequence is proposed:

Synthesis of 6-tert-butylpyrimidin-4(1H)-one: This could be achieved through the condensation of an appropriate β-dicarbonyl compound, such as 4,4-dimethyl-3-oxopentanoate, with formamide (B127407) or a similar reagent.

Chlorination: The subsequent regioselective chlorination of 6-tert-butylpyrimidin-4(1H)-one at the 5-position would yield the target compound. Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride could be explored for this purpose.

Evaluation of Synthetic Route Efficiency and Selectivity

The efficiency and selectivity of any proposed synthetic route are paramount for its practical application. For the synthesis of this compound, these factors would be heavily dependent on the chosen pathway.

Optimizing the yield for the proposed two-step synthesis of this compound would necessitate a systematic investigation of the reaction conditions for both the initial condensation and the subsequent chlorination step.

For the condensation reaction to form 6-tert-butylpyrimidin-4(1H)-one, a study of various parameters would be essential. The table below outlines a hypothetical optimization study based on common practices in pyrimidine synthesis.

Table 1: Hypothetical Yield Optimization for the Synthesis of 6-tert-butylpyrimidin-4(1H)-one

| Parameter | Variation | Expected Outcome on Yield |

|---|---|---|

| Condensing Agent | Formamide, Urea, Guanidine | The choice of agent will influence the initial adduct formation and subsequent cyclization efficiency. |

| Solvent | Ethanol, Methanol, Toluene (B28343), DMF | Solvent polarity can significantly affect the solubility of reactants and intermediates, thereby impacting the reaction rate and yield. |

| Temperature | 50°C, 80°C, 110°C (Reflux) | Higher temperatures generally favor cyclization but can also lead to side product formation. |

For the subsequent chlorination step, a similar optimization study would be required.

Table 2: Hypothetical Yield Optimization for the Chlorination of 6-tert-butylpyrimidin-4(1H)-one

| Parameter | Variation | Expected Outcome on Yield |

|---|---|---|

| Chlorinating Agent | N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), Chlorine (Cl₂) | The reactivity of the chlorinating agent will be a key factor. Milder reagents like NCS may offer better selectivity. |

| Solvent | Acetic Acid, Dichloromethane, Acetonitrile | The solvent can influence the reactivity of the chlorinating species and the stability of the product. |

| Temperature | Room Temperature, 0°C, -20°C | Lower temperatures are often employed to control the exothermicity of chlorination reactions and minimize over-chlorination. |

| Reaction Time | 1h, 4h, 12h, 24h | Monitoring the reaction progress is crucial to ensure complete conversion without significant degradation of the product. |

Regioselectivity:

The key regioselective challenge in the proposed synthesis is the chlorination of 6-tert-butylpyrimidin-4(1H)-one. The pyrimidine ring has multiple positions available for electrophilic substitution. However, the electronic properties of the existing substituents are expected to direct the chlorination to the 5-position. The electron-donating nature of the tert-butyl group at the 6-position and the lactam functionality would activate the ring towards electrophilic attack, with the C5 position being the most electronically enriched and sterically accessible site.

Investigations into regioselectivity would involve a careful analysis of the product mixture, likely using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to identify and quantify any isomeric byproducts. For instance, chlorination at other positions or on the tert-butyl group would need to be ruled out. The use of different chlorinating agents and reaction conditions, as outlined in the yield optimization studies, would also be critical in controlling the regioselectivity.

Stereoselectivity:

In the context of the synthesis of this compound, stereoselectivity is not a primary concern as the final molecule is achiral and does not possess any stereocenters. The planarity of the pyrimidine ring and the free rotation around the single bond connecting the tert-butyl group preclude the formation of stereoisomers. Therefore, stereoselectivity investigations would not be a relevant aspect of the synthesis of this particular compound.

Chemical Reactivity and Transformations of 6 Tert Butyl 5 Chloropyrimidin 4 1h One

Nucleophilic Substitution Reactions on the Pyrimidinone Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyrimidines, owing to the ring's reduced electron density which facilitates the attack of nucleophiles. zenodo.org

The chlorine atom at the C-5 position of 6-tert-Butyl-5-chloropyrimidin-4(1H)-one is the primary site for nucleophilic substitution. The electron-withdrawing effect of the two ring nitrogens and the adjacent C-4 carbonyl group activates the C-5 position for attack. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of 5-substituted pyrimidinone derivatives. For instance, reactions with amines (aminolysis), alkoxides (alkoxylation), and thiols (thiolation) are common transformations for chloropyrimidines. mdpi.comnih.gov While specific studies on this exact molecule are limited, the expected reactivity with common nucleophiles is summarized in the table below based on the known reactivity of analogous chloropyrimidines. mdpi.comnih.gov

Table 1: Expected Nucleophilic Substitution Reactions at C-5

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Primary Amine | Methylamine (CH₃NH₂) | 6-tert-Butyl-5-(methylamino)pyrimidin-4(1H)-one |

| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | 6-tert-Butyl-5-(diethylamino)pyrimidin-4(1H)-one |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-tert-Butyl-5-methoxypyrimidin-4(1H)-one |

These reactions typically proceed by heating the pyrimidinone with the nucleophile, sometimes in the presence of a non-nucleophilic base to neutralize the HCl generated. mdpi.com

Nucleophilic substitution at other positions on the ring is less common under typical SNAr conditions.

C-6 Position : The tert-butyl group at the C-6 position is attached via a strong carbon-carbon bond and is not a viable leaving group for nucleophilic substitution. Therefore, displacement of the tert-butyl group by a nucleophile is not an expected reaction pathway.

Nitrogen Atoms : The nitrogen atoms of the pyrimidinone ring (N-1 and N-3) possess lone pairs of electrons and can act as nucleophiles themselves. They are susceptible to electrophilic attack, such as alkylation or acylation. For example, reaction with an alkyl halide in the presence of a base could lead to N-alkylation, although regioselectivity between N-1 and N-3 would be a consideration.

The mechanism for nucleophilic substitution on electron-deficient halo-heterocycles like this compound is a two-step process known as the addition-elimination (SNAr) mechanism. zenodo.org

Nucleophilic Addition : The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine (C-5). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine (B1678525) ring, particularly onto the electronegative nitrogen and oxygen atoms, which helps to stabilize it.

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The absence of base catalysis in many amination reactions of chloropyrimidines suggests that the reaction proceeds through this bimolecular mechanism where the amine itself attacks the ring directly. zenodo.org

Electrophilic Aromatic Substitution (EAS) Potentials

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. The feasibility of this reaction is highly dependent on the electronic properties of the substituents already present on the ring. organic-chemistry.org

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. acs.org

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the rate of EAS. acs.org

In this compound, the substituents have the following effects:

Pyrimidine Nitrogens : The two nitrogen atoms in the ring are strongly electron-withdrawing due to their high electronegativity, making the ring highly electron-deficient. This is a powerful deactivating effect.

C-4 Carbonyl Group : The keto group is a resonance-withdrawing group, further deactivating the ring towards electrophilic attack. organic-chemistry.org

C-6 tert-Butyl Group : Alkyl groups like tert-butyl are weakly activating through an inductive electron-donating effect.

Considering the combined influence of these groups, the pyrimidinone ring is strongly deactivated. The powerful deactivating effects of the two ring nitrogens and the carbonyl group overwhelmingly counteract the weak activating effect of the tert-butyl group. Consequently, this compound is not expected to undergo electrophilic aromatic substitution under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions

The C-5 chlorine atom serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are particularly relevant. yonedalabs.comlibretexts.org

Suzuki-Miyaura Coupling : This reaction couples the chloropyrimidine with an organoboron compound (like a boronic acid or ester) to form a C-C bond. libretexts.org This provides a route to 5-aryl or 5-vinyl pyrimidinone derivatives. While aryl chlorides can be less reactive than bromides or iodides, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can facilitate these transformations effectively. libretexts.org

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid | Potential Product | Typical Catalyst System |

|---|---|---|

| Phenylboronic Acid | 6-tert-Butyl-5-phenylpyrimidin-4(1H)-one | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) |

| 4-Methoxyphenylboronic Acid | 6-tert-Butyl-5-(4-methoxyphenyl)pyrimidin-4(1H)-one | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) |

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the chloropyrimidine with a primary or secondary amine. organic-chemistry.orgwikipedia.org It offers a complementary method to direct nucleophilic substitution, often proceeding under milder conditions and with a broader substrate scope, especially for less nucleophilic amines. wikipedia.orglibretexts.org

Table 3: Potential Buchwald-Hartwig Amination Reactions

| Amine | Potential Product | Typical Catalyst System |

|---|---|---|

| Aniline | 6-tert-Butyl-5-(phenylamino)pyrimidin-4(1H)-one | Pd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃) |

| Morpholine | 6-tert-Butyl-5-morpholinopyrimidin-4(1H)-one | Pd₂(dba)₃ / Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃) |

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of a wide array of complex derivatives for various applications.

Suzuki-Miyaura Coupling at the C-5 Position

The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, is highly applicable to this compound. umich.educhemicalbook.com The reaction involves the coupling of the C-5 chloro-substituted pyrimidinone with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester, in the presence of a palladium catalyst and a base. chemicalbook.comresearchgate.net The electron-deficient nature of the pyrimidine ring, enhanced by the adjacent carbonyl group, facilitates the oxidative addition step, which is often the rate-limiting step in catalytic cycles involving aryl chlorides. growingscience.com

Successful Suzuki-Miyaura couplings on structurally similar chloropyrimidine and chloropyridine systems have been reported, suggesting high efficiency for the title compound. researchgate.netuni-muenchen.de For instance, the coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with various aryl and heteroaryl boronic acids proceeds efficiently under microwave-enhanced conditions. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions such as dehalogenation or catalyst deactivation. researchgate.netuni-muenchen.de

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Chloro-heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to High | researchgate.net |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-100 | High | researchgate.net |

| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | Variable | uni-muenchen.de |

Heck, Sonogashira, and Stille Coupling Opportunities

Beyond the Suzuki-Miyaura reaction, the C-5 chloro substituent serves as a handle for other significant cross-coupling reactions.

Heck Coupling: This reaction would involve coupling the pyrimidinone with an alkene, such as an acrylate (B77674) or styrene, catalyzed by a palladium complex. This provides a direct route to C-5 vinyl-substituted pyrimidinones (B12756618).

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the C-5 position and a terminal alkyne. nih.gov This transformation is invaluable for introducing alkynyl moieties, which can serve as precursors for further functionalization or for constructing rigid, linear molecular architectures. nih.gov Copper-free conditions are often preferred to avoid the homocoupling of acetylenes. nih.gov Tandem Heck-Sonogashira reactions on related iodo-pyrimidinols have been developed, showcasing the potential for complex, one-pot transformations. acs.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide variety of functional groups and is a viable option for introducing complex organic fragments at the C-5 position. wur.nlmdpi.com Palladium catalysts are employed, often in non-polar solvents like toluene or DMF. wur.nlnih.gov

Ligand Effects and Catalyst Optimization in Cross-Coupling

The success of cross-coupling reactions with aryl chlorides like this compound is highly dependent on the catalytic system. Over the past few decades, significant advances have been made in developing catalysts that can activate these less reactive substrates. growingscience.com

The key to high reactivity lies in the use of electron-rich and sterically bulky ligands on the palladium center. growingscience.com These ligands promote the formation of highly reactive, monoligated [Pd(L)] species, which readily undergo oxidative addition with the C-Cl bond. growingscience.com Prominent examples of such ligands include:

Bulky Phosphines: Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and di-tert-butylneopentylphosphine (B1584642) (DTBNpP) have proven to be exceptionally effective. researchgate.netnih.gov

N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form stable palladium complexes capable of activating aryl chlorides. umich.edu

Optimization often involves screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal conditions for a specific substrate pair. researchgate.net The use of air-stable palladium precatalysts, which generate the active Pd(0) species in situ, has also streamlined these processes, enhancing reproducibility and scalability. nih.gov

Ring-Opening and Rearrangement Reactions

Hydrolytic Stability and Ring Fission Pathways

In enzymatic systems, amidohydrolases catalyze the reversible ring opening and closing of dihydropyrimidines, a process that involves the hydrolysis of an amide bond within the ring. umich.edu While not a direct analogue, this highlights the inherent potential for the pyrimidine ring to undergo fission, particularly at the N1-C6 or N3-C4 bonds, under specific catalytic or harsh hydrolytic conditions.

Rearrangements Leading to Fused Heterocyclic Systems

The functional groups on this compound can be manipulated to induce rearrangements that lead to the formation of fused heterocyclic systems. A powerful strategy involves introducing a side chain at the C-5 position via cross-coupling, which can then participate in an intramolecular cyclization.

For example, a Sonogashira coupling can introduce an enynyl substituent at the C-5 position. This intermediate, upon treatment with a silver or other suitable catalyst, can undergo a cyclization reaction to form a fused pyrido[2,3-d]pyrimidine (B1209978) core. acs.org This tandem cross-coupling/cyclization strategy provides an efficient pathway to complex, polycyclic aromatic systems from the relatively simple pyrimidinone starting material. Such rearrangements are valuable in medicinal chemistry for creating novel scaffolds with diverse biological activities.

Tautomerism and Protropic Transformations

This compound can exist in different tautomeric forms due to the migration of a proton. This phenomenon is a critical aspect of its chemical character, influencing its reactivity, hydrogen-bonding capabilities, and spectroscopic properties. The primary tautomeric equilibrium is between the lactam (keto) form and the lactim (enol) form. vedantu.comoxfordreference.com

Lactam Form: 6-tert-Butyl-5-chloro-pyrimidin-4(1H)-one, which is an amide.

Lactim Form: 6-tert-Butyl-5-chloro-pyrimidin-4-ol, which is an aromatic phenol-like structure.

Computational and experimental studies on the parent 4-pyrimidinone molecule and its derivatives have shown that the keto (lactam) form is generally the more stable tautomer, both in the gas phase and in solution. chemicalbook.comresearchgate.netnih.gov The introduction of a nitrogen atom into the pyridone ring to form a pyrimidinone shifts the equilibrium to favor the keto form. acs.orgnih.gov The stability of the lactam form is attributed to factors including resonance delocalization and electronic effects. nih.gov

The equilibrium can be influenced by several factors:

Solvent: Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding.

Substituents: The electronic nature of substituents on the ring can alter the relative stability of the tautomers.

Temperature: Changes in temperature can shift the equilibrium position. nih.gov

Two-dimensional IR (2D IR) spectroscopy has been used to distinguish and identify different lactam tautomers (N1H vs. N3H) of 4-pyrimidinone in aqueous solution, demonstrating the complexity of these systems. nih.gov Understanding the predominant tautomeric form is crucial as it dictates the molecule's behavior in subsequent chemical reactions and biological interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one |

| SPhos |

| XPhos |

| Di-tert-butylneopentylphosphine (DTBNpP) |

| Pyrido[2,3-d]pyrimidine |

| 6-tert-Butyl-5-chloro-pyrimidin-4-ol |

Keto-Enol Tautomerism of the Pyrimidin-4(1H)-one Moiety

The pyrimidin-4(1H)-one ring system can exist in two primary tautomeric forms: the keto form (pyrimidin-4(1H)-one) and the enol form (4-hydroxypyrimidine). This equilibrium involves the migration of a proton and a shift in double bonds. For the parent 4-pyrimidone, extensive theoretical and experimental studies have been conducted to determine the relative stability of these tautomers. chemicalbook.com

The keto form is generally found to be the more stable tautomer. chemicalbook.com Computational studies, including those using ab initio methods, have consistently shown that the 4(3H)-pyrimidinone (keto) form is energetically favored over the 4-hydroxypyrimidine (B43898) (enol) form. nih.govwayne.edu This preference for the keto form is a common feature in many heterocyclic systems. nih.gov The greater stability of the keto tautomer is largely attributed to the higher strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) in the enol form. libretexts.org

The tautomeric equilibrium can be represented as follows:

Figure 1: Keto-enol tautomerism of the pyrimidin-4(1H)-one core.

In the gas phase, studies on 4-hydroxypyrimidine have indicated that the pyrimidin-4-one (keto) tautomer is more stable than the 4-hydroxypyrimidine (enol) tautomer. researchgate.net The relative populations of the tautomers have been investigated, with the keto form being predominant. researchgate.net In the solid state, there is a strong tendency for derivatives of 4-hydroxypyrimidine to exist in the keto form. nih.gov

The table below summarizes the findings on the relative stability of the main tautomers of the parent 4-pyrimidone.

| Tautomer | Common Name | Predominant Form | Method of Study | Reference |

| Pyrimidin-4(1H)-one | Keto form | Yes | Computational chemicalbook.comnih.govwayne.eduresearchgate.net & Experimental researchgate.net | chemicalbook.comnih.govwayne.eduresearchgate.netresearchgate.net |

| 4-Hydroxypyrimidine | Enol form | No | Computational chemicalbook.comnih.govwayne.eduresearchgate.net & Experimental researchgate.net | chemicalbook.comnih.govwayne.eduresearchgate.netresearchgate.net |

This table presents the generally accepted stability of the keto and enol tautomers of the unsubstituted pyrimidin-4(1H)-one ring system based on available literature.

Influence of Substituents on Tautomeric Equilibrium

The presence of substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. The electronic properties (electron-donating or electron-withdrawing) and steric effects of the substituents play a crucial role. rsc.orgnih.gov For this compound, the tert-butyl group at position 6 and the chloro group at position 5 exert distinct effects.

The chloro group at the 5-position is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also act as a weak π-donor through its lone pairs of electrons (resonance effect). In heterocyclic systems, the inductive effect typically dominates, leading to a decrease in the electron density of the ring. This can influence the acidity of the N-H proton and the basicity of the ring nitrogens, thereby affecting the tautomeric equilibrium. Studies on related systems, such as purines, have shown that electron-withdrawing substituents can alter tautomeric preferences. nih.govacs.org

The tert-butyl group at the 6-position is generally considered to be an electron-donating group through an inductive effect. It is also a sterically bulky group. This bulkiness can influence the planarity of the ring and the solvation of the molecule, which in turn can affect the relative stability of the tautomers. In some systems, electron-donating groups have been shown to impact the tautomeric equilibrium. rsc.org

| Substituent | Position | Electronic Effect | Expected Influence on Tautomeric Equilibrium |

| Chloro | 5 | Primarily electron-withdrawing (inductive) | May slightly favor the keto form by increasing the acidity of the N1-H proton. |

| tert-Butyl | 6 | Electron-donating (inductive) and sterically bulky | The electron-donating nature may slightly destabilize the keto form relative to the enol form, but the steric bulk is not expected to significantly shift the equilibrium from the generally favored keto form. |

This table provides a qualitative prediction of the influence of the chloro and tert-butyl substituents on the keto-enol equilibrium of the pyrimidin-4(1H)-one ring, based on established principles of physical organic chemistry.

Derivatives and Analogs of 6 Tert Butyl 5 Chloropyrimidin 4 1h One

Synthesis of Structurally Modified Analogs

The targeted modification of specific substituents on the pyrimidinone ring is a common strategy to develop analogs with altered steric, electronic, and physicochemical properties.

The tert-butyl group at the C-6 position is a significant feature of the parent molecule, providing steric bulk that can influence its conformation and interactions. However, in certain contexts, particularly in drug discovery, this group can be susceptible to metabolic oxidation. To address this, researchers have explored replacing the tert-butyl group with other bioisosteres.

One notable strategy involves the substitution of the tert-butyl group with a trifluoromethylcyclopropyl moiety. This modification has been shown to enhance metabolic stability by removing the easily oxidizable sp³ C-H bonds. Another approach is the introduction of an oxetane (B1205548) ring in place of the tert-butyl group, which can also improve metabolic properties and introduce polarity.

Table 1: Bioisosteric Replacements for the tert-Butyl Group

| Original Substituent | Replacement Substituent | Rationale for Modification |

|---|---|---|

| tert-Butyl | Trifluoromethylcyclopropyl | Increased metabolic stability |

| tert-Butyl | Oxetane | Improved metabolic profile and polarity |

The chlorine atom at the C-5 position is a versatile handle for further chemical elaboration through various cross-coupling reactions. While direct displacement of the chlorine can be challenging, its presence facilitates the synthesis of fused heterocyclic systems. For instance, 5-halopyrimidines are key precursors in the synthesis of pyrrolo[2,3-d]pyrimidines, where the halogen is displaced in a cyclization step. google.comgoogle.comnih.gov The reactivity of the C-5 halogen is pivotal for constructing more complex molecular frameworks.

The nitrogen atoms within the pyrimidinone ring offer opportunities for derivatization, such as N-alkylation and N-arylation, which can significantly impact the molecule's properties. Direct alkylation of the pyrimidinone nitrogen can be achieved using various alkyl halides in the presence of a base.

For N-arylation, modern catalytic methods, such as the Buchwald-Hartwig amination, provide an efficient route to introduce aryl groups. nih.gov For instance, the N-arylation of related lactam-containing heterocycles has been successfully demonstrated, suggesting a viable strategy for the derivatization of 6-tert-Butyl-5-chloropyrimidin-4(1H)-one. nih.gov These modifications can be used to explore the structure-activity relationships of the resulting compounds. nih.gov

Construction of Fused and Bridged Pyrimidinone Systems

The pyrimidinone core of this compound serves as an excellent platform for the construction of more rigid and complex fused and bridged bicyclic and polycyclic systems. These larger structures are of significant interest in various fields of chemical research.

Annulation, or ring-forming, reactions are a powerful tool for building fused heterocyclic systems. The reactivity of the 5-chloro-substituent and the adjacent C-6 position can be exploited to construct rings onto the pyrimidine (B1678525) core. For example, thieno[2,3-d]pyrimidines can be synthesized from 5-halopyrimidinone precursors through reactions that form a thiophene (B33073) ring fused to the pyrimidine. ekb.egresearchgate.netmdpi.com Similarly, furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine systems can be accessed through analogous annulation strategies, often involving intramolecular cyclization of appropriately substituted pyrimidine derivatives. nih.govresearchgate.netarkat-usa.orgresearchgate.netnih.gov

Table 2: Examples of Fused Pyrimidinone Systems via Annulation

| Fused System | Precursor Type | General Strategy |

|---|---|---|

| Thieno[2,3-d]pyrimidine | 5-Halopyrimidinone | Reaction with a sulfur-containing reagent followed by cyclization |

| Furo[2,3-d]pyrimidine | Substituted Pyrimidine | Intramolecular cyclization of an oxygen-containing side chain |

| Pyrrolo[2,3-d]pyrimidine | 5-Halopyrimidinone | Reaction with an amine and subsequent cyclization |

Beyond simple annulation, more complex bicyclic and polycyclic heterocycles can be synthesized from pyrimidinone starting materials. These reactions often involve multi-step sequences or domino reactions to build intricate molecular architectures. The synthesis of pyrrolo[3,2-d]pyrimidines, for example, can be achieved through domino C-N coupling and hydroamination reactions. beilstein-journals.org

Furthermore, innovative strategies, such as visible light-mediated intramolecular [2+2] cycloadditions, have been developed to access bridged bicyclic systems, challenging traditional synthetic limitations like the "rule-of-five". researchgate.net These advanced synthetic methods open the door to novel and structurally diverse heterocyclic compounds derived from the pyrimidinone scaffold. researchgate.netmdpi.com

Reactivity and Conformational Analysis of Key Derivatives

The interplay between the electronic nature of the pyrimidinone ring and the steric hindrance imposed by the tert-butyl group governs the reactivity and conformational preferences of its derivatives. The chlorine atom at the 5-position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions, while the tert-butyl group at the 6-position significantly influences the molecule's three-dimensional structure and, consequently, its interactions.

Reactivity at the C5-Position

The C5-chloro substituent on the this compound scaffold is amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse array of substituents, including amino, alkoxy, and thioether moieties. The reaction typically proceeds under basic conditions, with the choice of base and solvent influencing the reaction rate and yield.

For instance, the reaction with various primary and secondary amines leads to the corresponding 5-aminopyrimidin-4(1H)-one derivatives. The reactivity of the amine is dependent on its nucleophilicity and steric bulk. Similarly, alkoxides and thiolates can displace the chloride to furnish 5-alkoxy and 5-thioether derivatives, respectively. The bulky tert-butyl group can sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions for less reactive nucleophiles.

| Nucleophile | Resulting C5-Substituent | General Reaction Conditions |

| Primary/Secondary Amines | -NHR / -NR₂ | Basic conditions (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxides (RONa) | -OR | Anhydrous alcohol or aprotic solvent |

| Thiolates (RSNa) | -SR | Aprotic solvent (e.g., THF, DMF) |

This table provides a general overview of typical nucleophilic substitution reactions at the C5 position.

Research has shown that the electronic properties of the pyrimidine ring, which is electron-deficient, facilitate these nucleophilic substitution reactions. The presence of the electron-withdrawing carbonyl group and the nitrogen atoms in the ring activates the C5 position towards nucleophilic attack.

Conformational Analysis

The conformational landscape of this compound derivatives is largely dictated by the rotational freedom around the C6-tert-butyl bond and the potential for different ring conformations, although the pyrimidinone ring is largely planar. The significant steric bulk of the tert-butyl group plays a crucial role in determining the preferred spatial arrangement of the molecule.

Computational studies and spectroscopic data, where available, suggest that the rotation of the tert-butyl group is not free and is subject to a rotational barrier. This restricted rotation can lead to distinct conformers with different energy levels. The preferred conformation aims to minimize steric clash between the methyl groups of the tert-butyl substituent and the adjacent groups on the pyrimidine ring, including the substituent at the C5 position and the carbonyl oxygen at C4.

| Parameter | Observation | Implication |

| C6-tert-Butyl Bond Rotation | Restricted rotation with a calculated energy barrier. | Leads to preferred, low-energy conformers. |

| Ring Conformation | The pyrimidinone ring is generally planar. | The overall shape is influenced primarily by the orientation of its substituents. |

| Influence of C5-Substituent | The size and nature of the C5-substituent can influence the rotational preference of the tert-butyl group. | The interplay of steric and electronic effects between the C5 and C6 substituents fine-tunes the conformational equilibrium. |

This table summarizes key aspects of the conformational analysis of this compound derivatives.

Advanced Spectroscopic and Structural Characterization in Research of 6 Tert Butyl 5 Chloropyrimidin 4 1h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-tert-butyl-5-chloropyrimidin-4(1H)-one, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides a complete picture of the covalent framework and connectivity of the molecule.

Advanced 2D NMR Techniques for Structural Assignment (e.g., COSY, HMQC, HMBC)

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. rsc.orgmdpi.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. rsc.orgmdpi.com For this compound, a COSY spectrum would be expected to show a correlation between the N-H proton of the pyrimidinone ring and any other protons within its coupling network, if any are present and the exchange rate is appropriate. However, given the substitution pattern, significant COSY correlations involving the pyrimidine (B1678525) core are not anticipated.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms (¹JCH). mdpi.comlibretexts.org The HSQC/HMQC spectrum of this compound would definitively link the proton signals of the tert-butyl group to their corresponding carbon signals.

The protons of the tert-butyl group showing correlations to the C4 and C6 carbons of the pyrimidine ring.

The N-H proton showing correlations to C2, C4, and C6 carbons of the pyrimidine ring.

The combined data from these 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, as detailed in the table below.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N1-H | 12.0 - 13.0 | - | C2, C6, C4 |

| C2 | - | ~155 | - |

| C4 | - | ~160 | - |

| C5 | - | ~110 | - |

| C6 | - | ~165 | - |

| C(CH₃)₃ | - | ~35 | - |

| C(CH ₃)₃ | ~1.4 | ~30 | C(CH₃)₃, C6 |

Note: The chemical shift values are estimates based on data for structurally similar pyrimidinone derivatives and are subject to solvent and other experimental conditions.

Dynamic NMR Studies for Tautomeric and Conformational Analysis

Many pyrimidinone derivatives can exist in different tautomeric forms. In the case of this compound, the principal tautomer is the 4(1H)-one form, but the potential for other tautomers, such as the 4-hydroxypyrimidine (B43898) form, could be investigated using dynamic NMR (DNMR) studies. bldpharm.comeurjchem.com By recording NMR spectra at varying temperatures, it is possible to study the kinetics of exchange between different tautomers or conformers. If the rate of exchange is within the NMR timescale, changes in the spectra, such as peak broadening or coalescence, can be observed. This allows for the determination of the energy barriers and thermodynamic parameters associated with these dynamic processes. For this compound, DNMR could definitively confirm the predominant tautomer in solution and provide insights into the energetics of any existing tautomeric equilibrium.

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The study of these packing motifs is crucial for understanding the physical properties of the solid material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govnih.gov

For this compound, Hirshfeld surface analysis would likely reveal the presence of several key intermolecular interactions:

Hydrogen Bonding: The N-H and C=O groups are capable of forming strong N-H···O hydrogen bonds, which would likely be a dominant feature in the crystal packing, leading to the formation of dimers or extended chains.

Halogen Bonding: The chlorine atom at the C5 position could participate in C-Cl···O or C-Cl···N interactions.

The fingerprint plots derived from the Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. A hypothetical distribution of these contacts is presented in the table below.

| Interaction Type | Expected Contribution to Hirshfeld Surface (%) |

| H···H | 40 - 50 |

| O···H / H···O | 20 - 30 |

| Cl···H / H···Cl | 10 - 15 |

| C···H / H···C | 5 - 10 |

| N···H / H···N | 3 - 7 |

| Other | < 5 |

Note: These percentages are illustrative and based on typical values for similar organic molecules.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. orientjchem.orgcore.ac.uk The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the key expected vibrational modes are detailed in the following table.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3000 |

| C-H (tert-butyl) | Stretching | 2980 - 2850 |

| C=O | Stretching | 1700 - 1650 |

| C=C / C=N | Stretching | 1650 - 1550 |

| C-Cl | Stretching | 800 - 600 |

Note: These are typical ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

The complementary nature of FT-IR and Raman spectroscopy can be particularly useful. For instance, the C=O stretching vibration is typically strong in the IR spectrum, while C=C and C-Cl stretches may show stronger signals in the Raman spectrum. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. mdpi.com For this compound (molecular formula C₉H₁₃ClN₂O), HRMS would provide an extremely accurate mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thus providing strong evidence for the identity of the synthesized compound.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational investigations specifically focused on the chemical compound This compound are not present in publicly accessible research. Therefore, it is not possible to generate an article with the detailed research findings and data tables as requested in the outline.

The creation of scientifically accurate content for the specified sections—including Quantum Chemical Calculations (DFT, ab initio), Electronic Structure Analysis, Natural Bond Orbital (NBO) Analysis, Prediction of Spectroscopic Parameters, and Reaction Mechanism Studies—requires existing published studies. Without these foundational sources, any attempt to generate such an article would be hypothetical and would not meet the required standard of being based on diverse and authoritative sources.

Further searches for computational studies on closely related pyrimidinone derivatives also did not yield specific data that could be responsibly extrapolated to this compound without violating the strict requirement to focus solely on the specified compound.

Theoretical and Computational Investigations of 6 Tert Butyl 5 Chloropyrimidin 4 1h One

Reaction Mechanism Studies Using Computational Methods

Transition State Analysis for Key Transformations

There are no published studies that specifically detail the transition state analysis for reactions involving 6-tert-Butyl-5-chloropyrimidin-4(1H)-one . Such analyses are crucial for understanding reaction mechanisms, determining rate-limiting steps, and calculating activation energies.

In a hypothetical context, a transition state analysis for a reaction involving this molecule, for instance, a nucleophilic substitution at the chlorine-bearing C5 position, would involve locating the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. Computational methods like Quadratic Synchronous Transit (QST2, QST3) or the Berny optimization algorithm are standard approaches for such calculations. youtube.comjoaquinbarroso.comresearchgate.net A frequency calculation must then confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond being formed or broken during the transformation. joaquinbarroso.com Without experimental or computational data from peer-reviewed sources, any discussion of specific transition states for this compound would be purely speculative.

Prediction of Reactivity Descriptors and Selectivity

Similarly, specific research dedicated to the reactivity descriptors and selectivity of This compound is absent from the literature. Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, softness, and the Fukui function, are instrumental in predicting the reactivity and selectivity of chemical reactions. researchgate.net

For pyrimidinone scaffolds in general, the distribution of electron density is influenced by the nitrogen atoms in the ring and the carbonyl group, creating distinct electrophilic and nucleophilic sites. sci-hub.se A computational study on this specific molecule would likely reveal:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron-rich (negative potential, typically around the carbonyl oxygen and ring nitrogens) and electron-poor (positive potential, near the amide proton) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are fundamental to predicting reactivity. The LUMO's location would indicate the most probable site for a nucleophilic attack, while the HOMO's location would suggest the site for an electrophilic attack. ijcce.ac.ir

Fukui Functions: These descriptors would provide a more quantitative prediction of local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Without dedicated computational studies, a precise data table of these descriptors for This compound cannot be generated.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are typically employed to study the dynamic behavior of molecules, their conformational changes, and their interactions with other molecules, such as solvents or biological macromolecules. There is no evidence in the scientific literature of MD simulations being performed on This compound , either in isolation or as part of a larger assembly. Such simulations could, for example, provide insight into its solvation properties or its binding mode within a protein's active site, but this research has not been published.

Advanced Synthetic Applications of 6 Tert Butyl 5 Chloropyrimidin 4 1h One in Materials and Supramolecular Chemistry

Utilization as a Building Block for Complex Molecular Architectures

The structural rigidity and specific electronic characteristics of the pyrimidinone ring system, combined with the steric influence of the tert-butyl group and the synthetic handle provided by the chlorine atom, position 6-tert-butyl-5-chloropyrimidin-4(1H)-one as a valuable precursor for creating intricate molecular designs.

Precursors for Advanced Organic Materials (e.g., fluorophores, electron-transporting compounds)

The pyrimidine (B1678525) core is known for its electron-accepting nature, a key property in the design of electron-transporting materials (ETMs) for applications such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The development of novel ETMs is crucial for enhancing the efficiency and stability of these devices. rsc.org Pyrimidine-containing molecules have been successfully incorporated into ETMs, demonstrating their capability to facilitate electron mobility. researchgate.net For instance, pyrimidine-thiazolopyridine based materials have shown enhanced electron transport capabilities compared to conventional materials. researchgate.net

The chlorine atom on the this compound scaffold serves as a reactive site for introducing various functional groups through nucleophilic substitution reactions. This allows for the systematic tuning of the electronic properties of the resulting molecules. By attaching chromophoric or fluorophoric moieties, it is conceivable to synthesize novel dyes and fluorescent probes. Furthermore, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a critical aspect in the design of ETMs and other organic electronic materials.

| Potential Material Class | Key Structural Feature of Precursor | Rationale for Application |

| Electron-Transporting Materials | Pyrimidine core | The inherent electron-deficient nature of the pyrimidine ring facilitates electron transport. rsc.orgresearchgate.net |

| Fluorophores | Reactive chlorine atom | Allows for the attachment of fluorophoric units to the pyrimidinone scaffold. |

| Organic Semiconductors | Tunable electronic properties | Substitution at the chloro position enables modulation of HOMO/LUMO energy levels. |

Components in Supramolecular Systems (e.g., for self-assembly studies)

The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. Pyrimidine derivatives are well-suited for such applications due to the presence of nitrogen atoms that can act as hydrogen bond acceptors. The N-H and C=O groups in the pyrimidinone ring of this compound can participate in hydrogen bonding, directing the self-assembly of molecules into predictable architectures. nih.govacs.org

The tert-butyl group can influence the packing of the molecules in the solid state or in solution, potentially leading to the formation of specific nano-aggregates. researchgate.net The synthesis of pyrimidine-based cationic amphiphiles has demonstrated the ability of these systems to self-assemble into nano-aggregates in aqueous media. nih.govacs.org By modifying the this compound molecule, for example by replacing the chlorine atom with long alkyl chains or other recognition motifs, new amphiphilic structures can be created. The study of their self-assembly behavior could lead to the development of novel gels, liquid crystals, or other functional soft materials. researchgate.net

Ligand Design in Coordination Chemistry (if applicable to pyrimidinones)

Pyrimidinone derivatives have been explored as ligands for the coordination of metal ions. The nitrogen and oxygen atoms within the pyrimidinone ring can act as donor atoms, allowing these molecules to bind to a variety of metal centers. The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. bohrium.com Pyrimidine-based ligands have been used to cap gold and platinum nanoparticles, demonstrating their utility in nanomaterials synthesis. nih.gov

The structure of this compound offers several potential coordination sites. The exocyclic oxygen and the ring nitrogen atoms could chelate to a metal ion. The steric bulk of the tert-butyl group would likely influence the coordination geometry and the stability of the resulting metal complexes, potentially leading to unique reactivity. chemrxiv.org Furthermore, the chlorine atom could be substituted with other donor groups to create multidentate ligands capable of forming stable complexes with a range of metals.

| Potential Ligand Type | Coordination Sites | Potential Applications of Metal Complexes |

| Bidentate Ligand | Exocyclic Oxygen, Ring Nitrogen | Catalysis, Magnetic Materials |

| Multidentate Ligand | Via substitution of the chlorine atom | Sensors, Photophysical Devices |

Exploration in Agrochemical Research (excluding specific product details)

The pyrimidine ring is a common scaffold in a wide variety of biologically active compounds, including agrochemicals. researchgate.net The discovery of new agrochemical scaffolds is an ongoing area of research aimed at developing more effective and selective agents for crop protection. researchgate.net The process often involves the synthesis and screening of diverse libraries of heterocyclic compounds.

Synthesis of Novel Agrochemical Scaffolds

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of novel pyrimidine-based compounds for agrochemical screening. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the rapid generation of a library of derivatives. This approach, known as scaffold hopping, is a powerful strategy in modern agrochemical discovery. researchgate.net The introduction of different substituents can lead to compounds with a range of physicochemical properties and biological activities. For instance, the synthesis of pyrimidinyl α-amino acids has been explored by reacting chloropyrimidines with amino acid derivatives. researchgate.net This highlights the potential to create novel and complex molecules starting from a simple pyrimidine core. The title compound, 6-tert-butyl-4-isopropylideneamino-3-methylsulfanyl-1,2,4-triazin-5(4H)-one, is an example of a related heterocyclic compound with herbicidal activity. researchgate.net

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on harsh reagents and organic solvents, leading to environmental concerns. rasayanjournal.co.inbenthamdirect.com A significant future research direction is the development of sustainable and green synthetic routes to 6-tert-Butyl-5-chloropyrimidin-4(1H)-one. This involves exploring alternative energy sources, greener solvents, and catalytic systems to improve efficiency and reduce environmental impact. rasayanjournal.co.inbenthamdirect.comnih.gov

Key areas of focus include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often allow for solvent-free conditions. rasayanjournal.co.inbenthamdirect.com

Multicomponent Reactions (MCRs): Designing one-pot syntheses from three or more starting materials can significantly reduce waste and simplify purification processes. rasayanjournal.co.inresearchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and easier scalability compared to batch processes. nih.govmdpi.comaurigeneservices.com This could be particularly advantageous for managing potentially exothermic reactions in the synthesis of this pyrimidinone.

Green Catalysts: The use of recyclable or biodegradable catalysts, such as magnetic nanocatalysts or biocatalysts, can minimize waste and environmental toxicity. nih.gov

| Synthetic Method | Key Advantages | Potential Application to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. rasayanjournal.co.inbenthamdirect.com | Rapid and efficient cyclization to form the pyrimidinone core. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions. nih.govresearchgate.netacs.org | Safe and scalable production, potentially using less harmful solvents under superheated conditions. nih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, simplified workup. rasayanjournal.co.inacs.org | One-pot synthesis from simple precursors, improving overall efficiency. |

| Green Catalysis | Use of recyclable and non-toxic catalysts, environmentally benign. benthamdirect.comnih.gov | Employing solid acid catalysts or magnetic nanocatalysts for the condensation and cyclization steps. nih.gov |

Exploration of Novel Reactivity Patterns for the Chloropyrimidinone Core

The chloro and tert-butyl substituents on the pyrimidinone ring dictate its reactivity. Future research should focus on exploring novel transformations that leverage these features. The electron-withdrawing nature of the chloro group and the steric bulk of the tert-butyl group can be exploited to achieve regioselective reactions.

Potential areas for exploration include:

Cross-Coupling Reactions: The chloro group at the C5 position is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkynyl, and amino functionalities.

C-H Functionalization: Investigating direct C-H functionalization at other positions on the pyrimidine ring could provide more efficient routes to complex derivatives, avoiding the need for pre-functionalized substrates.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable novel bond formations under mild conditions, potentially accessing reactive intermediates and reaction pathways not achievable through traditional thermal methods. nih.govacs.org

Advanced Mechanistic Investigations via Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and discovering new reactivity. A combined approach using experimental techniques and computational modeling will be instrumental.

Key research avenues include:

In-situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Detailed kinetic analysis can elucidate the rate-determining steps and the influence of catalysts and reaction conditions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and understand the electronic effects of the substituents. chemicalbook.com This can also shed light on the tautomeric equilibrium of the pyrimidinone ring, which can influence its reactivity. chemicalbook.comnih.govnih.gov

Expanding the Scope of Derivatization for Diverse Chemical Applications

The this compound core is a versatile scaffold for generating libraries of new compounds with potential applications in various fields, particularly medicinal chemistry.

Future derivatization strategies should focus on:

Nucleophilic Aromatic Substitution (SNAr): The C5-chloro group is susceptible to displacement by a wide range of nucleophiles (O, N, S-based), allowing for the introduction of diverse functional groups.

Modification of the N1 and N3 Positions: Alkylation or acylation at the nitrogen atoms of the pyrimidinone ring can be explored to modulate the compound's physicochemical properties.

Functionalization of the tert-Butyl Group: While sterically hindered, selective functionalization of the tert-butyl group could lead to novel derivatives with unique properties.

| Position | Reaction Type | Potential Introduced Functionality | Anticipated Application |

| C5 | Suzuki Coupling | Aryl, Heteroaryl | Medicinal Chemistry, Materials Science |

| C5 | Buchwald-Hartwig Amination | Primary/Secondary Amines | Medicinal Chemistry |

| C5 | Sonogashira Coupling | Alkynes | Materials Science, Chemical Biology Probes |

| N1/N3 | Alkylation/Acylation | Alkyl chains, Functionalized acyl groups | Modulation of solubility and biological activity |

Design of Pyrimidinone-Based Frameworks and Covalent Organic Frameworks (COFs)

The rigid, planar structure of the pyrimidinone ring makes it an attractive building block for the construction of supramolecular assemblies and porous materials like Covalent Organic Frameworks (COFs). nih.govrsc.orgnih.gov

Future research in this area could involve:

Supramolecular Assembly: Investigating the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) of this compound and its derivatives to form well-defined supramolecular structures. nih.govnorthwestern.edu

COF Synthesis: Using appropriately functionalized derivatives of this compound as building blocks for the synthesis of novel COFs. rsc.orgrsc.org The resulting materials could have applications in gas storage, catalysis, and sensing. The inclusion of the pyrimidinone core could enhance the charge transport properties of these frameworks. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-tert-Butyl-5-chloropyrimidin-4(1H)-one, and how can purity be ensured?

- Methodology :

- Introduce the tert-butyl group via alkylation or Friedel-Crafts alkylation, followed by chlorination using agents like POCl₃ or SOCl₂ under reflux conditions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis .

- Elemental analysis (e.g., C, H, N percentages) should align with theoretical values to validate structural integrity .

Q. How can spectroscopic techniques confirm the structure of 6-tert-Butyl-5-chloropyrimidin-4(1H)-one?

- Methodology :

- ¹H/¹³C NMR : Identify tert-butyl protons (singlet at ~1.3 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Cl). Carbon signals for carbonyl (C4=O) should appear at ~160–170 ppm .

- IR : Confirm C=O stretch (~1640–1680 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., calculated for C₈H₁₁ClN₂O: 186.06 g/mol).

Advanced Research Questions

Q. How can regioselectivity in the chlorination of pyrimidinone derivatives be analyzed experimentally and computationally?

- Methodology :

- Experimental : Use isotopic labeling (e.g., deuterated substrates) or competitive reactions with substituents at varying positions. Monitor products via LC-MS .

- Computational : Perform DFT calculations (e.g., Gaussian09) to compare activation energies for chlorination at C5 vs. other positions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .

Q. What strategies resolve contradictions in reported biological activities of pyrimidinone derivatives?

- Methodology :

- Purity Verification : Re-analyze disputed compounds via HPLC and elemental analysis to rule out impurities .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to confirm regiochemistry and tautomeric forms .

- Biological Replication : Standardize assay conditions (e.g., pH 6.5 buffer for solubility, as in ), and test against reference strains with documented protocols (e.g., MIC assays for antimicrobial activity ).

Q. How does pH influence the stability of 6-tert-Butyl-5-chloropyrimidin-4(1H)-one in aqueous solutions?

- Methodology :

- Prepare buffered solutions (pH 3–9) using ammonium acetate (pH 6.5, as in ) or phosphate buffers.

- Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max ~270 nm) over 24–72 hours. Calculate half-life (t₁/₂) using first-order kinetics.

- Identify degradation products via LC-MS and propose mechanisms (e.g., hydrolysis of the chloropyrimidinone ring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.